N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves several steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating epigenetic markers by inhibiting EZH2, which is involved in gene expression regulation.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases where EZH2 plays a critical role.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme Histone-lysine N-methyltransferase EZH2. This enzyme is responsible for the methylation of histone proteins, which affects gene expression. By inhibiting EZH2, N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide can alter the expression of genes involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar compounds to N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide include other indole derivatives and EZH2 inhibitors. Some examples are:
GSK126: Another EZH2 inhibitor with a similar mechanism of action.
EPZ-6438 (Tazemetostat): A potent and selective EZH2 inhibitor used in clinical trials for cancer treatment.
This compound is unique due to its specific chemical structure, which provides distinct binding properties and biological activities compared to other similar compounds.
Biological Activity
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
The molecular formula of this compound is C25H34N4O4, with a molecular weight of 454.6 g/mol. The structure features an indole core, an azepane ring, and an oxoacetamide group, which may contribute to its unique chemical properties and biological activities .
Property | Value |
---|---|
Molecular Formula | C25H34N4O4 |
Molecular Weight | 454.6 g/mol |
CAS Number | 872857-81-3 |
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it is hypothesized that the compound interacts with key molecular targets such as enzymes and receptors involved in oncogenic signaling pathways. The oxoacetamide group may enhance binding affinity to these targets, facilitating its biological effects .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This could have implications for treating inflammatory diseases.
Comparative Studies
Comparative studies with similar compounds reveal unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-(piperidin-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Piperidine ring instead of azepane | Similar anticancer activity |
N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | Dimethyl substitution on indole core | Enhanced selectivity in cancer cells |
These comparisons highlight how structural modifications can influence biological activity and target specificity.
Study 1: Anticancer Efficacy
A recent experimental study evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell proliferation rates (up to 70% inhibition at 50 µM concentration) compared to untreated controls .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in inflammatory disorders .
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(16-14-21-17-9-4-3-8-15(16)17)19(24)20-10-7-13-22-11-5-1-2-6-12-22/h3-4,8-9,14,21H,1-2,5-7,10-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXJIPEDVERPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.